
4-Iodo-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H11IO2 It is characterized by the presence of an iodine atom attached to the fourth carbon of a butanoic acid chain, which also contains two methyl groups on the third carbon
Wissenschaftliche Forschungsanwendungen
4-Iodo-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving iodine-containing compounds.
Industry: The compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 4-iodo-3,3-dimethylbutanoic acid typically involves the iodination of 3,3-dimethylbutanoic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which subsequently reacts with the butanoic acid to form the desired product.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination, which allows for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
4-Iodo-3,3-dimethylbutanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to carbon dioxide and water under strong oxidative conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Wirkmechanismus
The mechanism of action of 4-iodo-3,3-dimethylbutanoic acid depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through the formation of covalent bonds or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-3,3-dimethylbutanoic acid can be compared with other similar compounds, such as:
3,3-Dimethylbutanoic Acid: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-3,3-dimethylbutanoic Acid: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it undergoes.
4-Chloro-3,3-dimethylbutanoic Acid: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine in substitution reactions.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Eigenschaften
IUPAC Name |
4-iodo-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRJZOKXPFTTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)
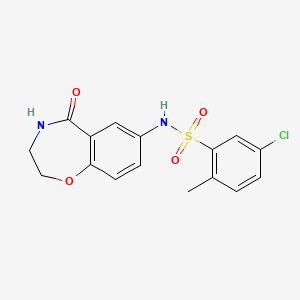
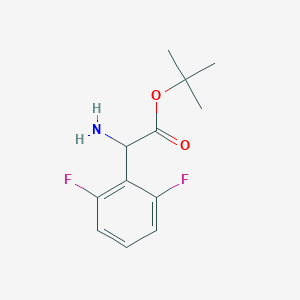
![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)
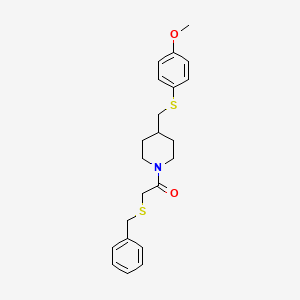

![2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2469460.png)
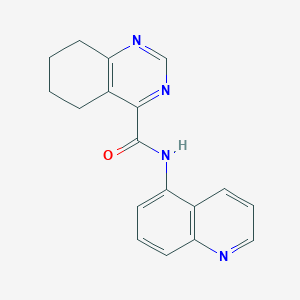

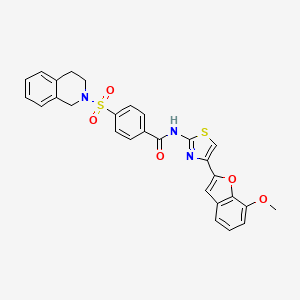
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2469464.png)
![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2469468.png)

